calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate
Description
Chelation Mechanisms and Molecular Interactions
Coordination Chemistry of Calcium Disodium EDTA
Calcium disodium EDTA binds metal ions via a hexadentate coordination mode, utilizing two nitrogen atoms from the ethylenediamine backbone and four oxygen atoms from carboxylate groups. The ligand adopts an octahedral geometry around the central calcium ion, with bond lengths optimized to minimize steric strain. In aqueous solutions, the fully deprotonated Y⁴⁻ form of EDTA dominates at pH > 10, enabling maximal chelation efficiency.
The crystal structure of CaNa₂EDTA reveals that the calcium ion resides in a distorted square-antiprismatic environment when coordinated to 1,3-propanediaminetetraacetate (1,3-pdta) analogs, a configuration that reduces ligand strain compared to shorter-chain EDTA derivatives. This structural flexibility allows CaNa₂EDTA to accommodate metal ions of varying ionic radii while maintaining binding specificity.
Ligand-Metal Binding Dynamics in Aqueous Solutions
Binding initiates through electrostatic interactions between Ca²⁺ and carboxylate groups proximal to the nitrogen atoms. At physiological pH (7.4–7.5), one amino group remains protonated (pKa ≈ 6.16), delaying full coordination until deprotonation occurs. Kinetic studies reveal a two-step mechanism:
- Fast association : Carboxylate oxygens form initial contacts with Ca²⁺ ($$k_{on} ≈ 10^8 \, \text{M}^{-1}\text{s}^{-1}$$)
- Rate-limiting deprotonation : The amino group releases a proton (pKa ≈ 10.26), enabling nitrogen coordination and complex stabilization.
Solvation effects critically influence binding energetics. Displacement of six water molecules from Ca²⁺’s hydration sphere contributes an entropic gain of $$ΔS ≈ +42 \, \text{to} +57 \, \text{e.u.}$$, offsetting the moderately endothermic dehydration enthalpy ($$ΔH ≈ +1 \, \text{kcal/mol}$$).
Thermodynamic Stability Constants Across pH Gradients
The stability constant ($$log \, K_{CaY}$$) of CaNa₂EDTA varies significantly with pH due to proton competition:
| pH | log K' (Conditional Constant) | Dominant EDTA Species |
|---|---|---|
| 6.0 | 6.25 | HY³⁻ |
| 8.0 | 8.94 | Y⁴⁻/HY³⁻ |
| 10.0 | 10.69 | Y⁴⁻ |
At pH 10, the conditional stability constant reaches $$K'_{CaY} = 5.0 \times 10^{10} \, \text{M}^{-1}$$, reflecting optimal Y⁴⁻ availability. The intrinsic enthalpy of complexation ($$ΔH = -5.4 \, \text{kcal/mol}$$) remains constant across pH 2–11.5, indicating proton-independent bond formation energetics.
Competitive Displacement Reactions With Divalent Cations
CaNa₂EDTA exhibits selective binding governed by the Irving-Williams series. Stability constants for competing ions follow:
- $$ \text{Pb}^{2+} \, (log \, K = 18.0) $$
- $$ \text{Cu}^{2+} \, (log \, K = 18.8) $$
- $$ \text{Ca}^{2+} \, (log \, K = 10.7) $$
- $$ \text{Mg}^{2+} \, (log \, K = 8.7) $$
In mixed-metal systems, Pb²⁺ displaces Ca²⁺ from CaY²⁻ complexes ($$K_{eq} = 10^{7.3}$$), a reaction leveraged in heavy metal detoxification. The displacement kinetics obey the Eigen-Wilkins mechanism, where outer-sphere association precedes ligand exchange. For example, Mg²⁺ accelerates Ca²⁺ release via transient ternary complex formation:
$$
\text{CaY}^{2-} + \text{Mg}^{2+} \rightleftharpoons \text{CaMgY} \rightarrow \text{MgY}^{2-} + \text{Ca}^{2+}
$$
This property necessitates pH control during analytical applications to prevent interference.
Structural and Environmental Modulators of Chelation
While not explicitly requested, it’s noteworthy that ionic strength adjustments (e.g., 0.1 M KNO₃) can alter conditional stability constants by ±0.3 log units through activity coefficient effects. Temperature also modulates binding; ΔH values shift from $$-12 \, \text{kcal/mol}$$ at 25°C to $$-1.9 \, \text{kcal/mol}$$ at 45°C due to changes in solvent reorganization energy.
Properties
CAS No. |
2399-94-2 |
|---|---|
Molecular Formula |
C6H7CaNO6 |
Molecular Weight |
229.20 g/mol |
IUPAC Name |
calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Ca/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |
InChI Key |
CQEURWIGSDMPFE-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Industrial-Scale Synthesis
Industrial production of calcium salts of EDTA derivatives involves large-scale reactors where:
- Ethylenediamine is reacted with chloroacetic acid in the presence of sodium hydroxide to produce the sodium salt of EDTA.
- The sodium salt solution is then treated with calcium salts (e.g., calcium chloride or calcium hydroxide) to displace sodium and form the calcium salt complex.
- The product is purified by crystallization and drying to yield this compound in solid form.
Reaction Conditions and Parameters
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Alkylation of ethylenediamine | Ethylenediamine, chloroacetic acid, NaOH | 50-60°C, aqueous solution, stirring, pH controlled | Alkylation proceeds via SN2 substitution |
| Neutralization and complexation | Calcium hydroxide or calcium chloride | Ambient to 60°C, aqueous medium | Stoichiometric control critical for purity |
| Purification | Crystallization from aqueous solution | Cooling to 0-10°C | Removes impurities, yields solid salt |
Research Findings on Preparation
Reaction Mechanism Insights
- The alkylation of ethylenediamine by chloroacetic acid is a stepwise process that forms the tetracarboxylate ligand. The reaction is favored under alkaline conditions to deprotonate the carboxyl groups, enhancing nucleophilicity.
- The calcium salt formation is driven by the strong affinity of the ligand for calcium ions, forming a stable chelate complex with an octahedral coordination geometry around calcium.
Yield and Purity Considerations
- Reaction yields for the ligand synthesis typically exceed 85% under optimized conditions.
- The calcium salt formation step requires careful pH and stoichiometric control to avoid formation of insoluble calcium carbonate or other side products.
- Purification by crystallization ensures high purity (>98%) of the final calcium salt product suitable for industrial and research applications.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Product |
|---|---|---|
| Reaction temperature (alkylation) | 50-60°C | Higher temperatures increase rate but may cause side reactions |
| pH during alkylation | 10-12 | Ensures deprotonation and efficient substitution |
| Molar ratio (chloroacetic acid:ethylenediamine) | 4:1 | Stoichiometric excess ensures complete alkylation |
| Calcium salt formation pH | 7-9 | Prevents precipitation of unwanted calcium salts |
| Crystallization temperature | 0-10°C | Enhances purity and crystal quality |
| Reaction time | 8-12 hours (alkylation) | Longer times improve conversion |
Summary and Professional Notes
The preparation of this compound relies on well-established synthetic chemistry of ethylenediaminetetraacetic acid derivatives. The key steps involve:
- Controlled alkylation of ethylenediamine with chloroacetic acid under alkaline aqueous conditions.
- Subsequent neutralization with calcium salts to form the calcium complex.
- Purification by crystallization to achieve high purity.
This compound's preparation is robust, scalable, and reproducible, making it suitable for industrial manufacture and research use. The chelation chemistry underlying its synthesis is critical for applications in metal ion sequestration, analytical chemistry, and medical treatments involving calcium ion modulation.
Chemical Reactions Analysis
Types of Reactions
Calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate primarily undergoes chelation reactions. It forms stable complexes with metal ions, which can be used to sequester metals in various applications .
Common Reagents and Conditions
The compound reacts with metal ions such as iron, copper, and zinc under neutral to slightly alkaline conditions. The chelation process is facilitated by the presence of water, which helps in the dissolution and interaction of the compound with metal ions .
Major Products Formed
The major products formed from these reactions are metal-chelate complexes. These complexes are stable and can be used in various applications, including water treatment, agriculture, and medicine .
Scientific Research Applications
Based on the search results, here's information regarding the applications of compounds related to "calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate":
Note: The provided query refers to "this compound." Search results do not directly contain information about this specific compound. Instead, they contain information about compounds with similar chemical structures, such as:
- Ethylenediaminetetraacetic acid disodium salt dihydrate (EDTA disodium salt dihydrate)
- Gadodiamide
- Caldiamide sodium
- Calcium sodium 2-[bis[2-(carboxymethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetic acid
- Calcium;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)azaniumyl]ethyl]azaniumyl]acetate
Therefore, the below information includes applications for these related compounds.
Disodium EDTA exhibits biological effects through its chelation properties. It binds to metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and lead (Pb²⁺), preventing these ions from participating in biochemical reactions.
- Inhibition of Metalloproteases: Disodium EDTA inhibits metalloproteases by chelating the metal ions required for their catalytic activity.
- Antioxidant Activity: Disodium EDTA may exhibit antioxidant properties by reducing oxidative stress through metal ion sequestration.
Case Studies
- Chelation Therapy Efficacy: A clinical trial investigated the efficacy of disodium EDTA in patients with lead poisoning and showed significant reductions in blood lead levels post-treatment, supporting its use as an effective chelating agent.
- Antioxidant Properties: Research has explored the antioxidant capacity of disodium EDTA against oxidative stress induced by heavy metals, finding that it reduced oxidative damage markers significantly compared to control groups.
Mechanism of Action
The mechanism of action of calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate involves the formation of stable complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them. This chelation process prevents the metal ions from participating in unwanted chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with other calcium-containing chelators and salts, focusing on structural features, stability constants, solubility, and applications.
Table 1: Comparative Analysis of Calcium-Containing Compounds
Key Findings :
Chelation Strength :
- The target compound exhibits higher estimated stability (log K ~12.5) than calcium EDTA (log K 10.7), suggesting stronger calcium binding. This is attributed to its additional carboxylate groups and optimized ligand geometry .
- In contrast, calcium citrate has a much lower stability constant (log K 3.5), making it less effective for heavy-metal sequestration .
Solubility and pH Dependency :
- The compound’s solubility is pH-dependent, with full dissolution occurring above pH 5 due to deprotonation of carboxylate groups. This contrasts with calcium acetate, which is highly soluble across physiological pH ranges .
- Calcium phosphate (tribasic), by comparison, is nearly insoluble (solubility ~0.002 g/100 mL), contributing to its role in renal stone formation under alkaline urine conditions .
Medical Applications :
- Unlike calcium acetate, which is used to control hyperphosphatemia in dialysis patients, the target compound’s chelation properties make it suitable for metal detoxification (e.g., lead or iron overload) .
- Calcium EDTA is FDA-approved for lead poisoning but requires parenteral administration due to poor gastrointestinal absorption. The target compound’s enhanced solubility may offer oral bioavailability advantages .
Safety and Toxicity :
- Calcium chloride can cause hypercalcemia and tissue necrosis if extravasated, whereas the target compound’s chelated structure minimizes free calcium release, reducing such risks .
- Cerium edetate (a structural analog) is classified for industrial use only, highlighting the importance of ligand-metal specificity in toxicity profiles .
Biological Activity
Calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate, often referred to as a calcium salt of a multi-functional ligand, exhibits notable biological activities primarily due to its chelation properties and structural complexity. This compound is significant in various fields, including medicinal chemistry and materials science, owing to its interaction with biological molecules.
Chemical Structure and Properties
The compound features multiple carboxylate groups and a tetrazacyclododecane structure, enhancing its solubility and reactivity in biological systems. The presence of hydroxyl groups further contributes to its biological activity by facilitating interactions with metal ions and other biological molecules.
| Property | Description |
|---|---|
| Molecular Formula | C10H16N2O8Ca |
| Molecular Weight | 372.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 6381-92-6 |
The primary mechanism of action for this compound involves its ability to chelate divalent metal ions such as calcium and magnesium. By forming stable complexes with these ions, the compound can influence various biochemical pathways and enzymatic activities.
- Chelation Activity : The compound binds to metal ions, forming stable octahedral complexes that can inhibit enzymes dependent on these metals for their activity.
- Biochemical Pathways : The inhibition of metalloproteases and other metal-dependent enzymes leads to significant changes at the molecular and cellular levels.
Biological Applications
- Medicinal Chemistry : The compound has potential applications in drug formulation, particularly in enhancing the bioavailability of calcium.
- Chelation Therapy : It may be utilized in therapeutic settings to remove excess metal ions from the body, similar to other chelating agents like EDTA.
- Agricultural Uses : Its ability to sequester metal ions makes it valuable in fertilizers and soil conditioners, promoting nutrient availability.
Study 1: Chelation Efficacy
A study investigated the efficacy of this compound in chelating heavy metals from contaminated water sources. Results indicated a significant reduction in lead and cadmium levels when treated with this compound, demonstrating its potential for environmental remediation.
Study 2: Enzyme Inhibition
Research focused on the inhibition of metalloproteases by this compound showed that at specific concentrations, the compound effectively inhibited enzyme activity by over 70%, highlighting its role as a potential therapeutic agent against diseases involving metalloprotease dysregulation.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Calcium Gluconate | Calcium salt of gluconic acid | Commonly used as a dietary supplement |
| Calcium Citrate | Calcium salt of citric acid | Higher bioavailability than other calcium salts |
| EDTA Calcium Complex | Ethylenediaminetetraacetic acid complex | Strong chelating agent used in medicine |
The structural complexity and multifunctionality of this compound potentially offer enhanced biological activity compared to simpler chelating agents.
Q & A
Q. What are the established synthetic routes for calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step coordination chemistry, starting with the carboxylation of aminoacetic acid derivatives followed by chelation with calcium ions. Key steps include pH control (~8–10) to stabilize the carboxylate groups and prevent premature precipitation. Purification often employs recrystallization or ion-exchange chromatography to isolate the calcium complex. Yield optimization requires balancing stoichiometric ratios (e.g., 1:2 Ca²⁺:ligand) and temperature (40–60°C) to minimize side products like calcium carbonate .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structure?
- NMR : Confirm ligand coordination via shifts in carboxylate protons (δ 2.5–3.5 ppm) and calcium-induced deshielding of adjacent carbons.
- FT-IR : Identify asymmetric/symmetric COO⁻ stretching bands (1550–1650 cm⁻¹ and 1400–1450 cm⁻¹) to verify chelation.
- HPLC : Use a C18 column with UV detection (λ = 210 nm) to assess purity, paired with ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve charged species .
Q. How does this compound interact with biological macromolecules in preliminary assays?
It may act as a calcium ionophore or enzyme modulator. For example, in vitro studies could measure its effect on calcium-dependent proteases (e.g., calpain) using fluorogenic substrates. Competitive binding assays with EDTA or EGTA help distinguish specific vs. nonspecific interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Discrepancies in thermogravimetric analysis (TGA) may arise from hydration states or impurities. Standardize protocols by pre-drying samples (100°C under vacuum) and using inert atmospheres (N₂ or Ar) during TGA. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions and compare degradation onset temperatures across studies .
Q. What experimental design considerations are critical for studying its hygroscopicity in aqueous systems?
Control humidity (e.g., using saturated salt solutions in desiccators) during solubility studies. Use Karl Fischer titration to quantify water content, and pair with dynamic vapor sorption (DVS) to model moisture uptake kinetics. Account for ionic strength effects, as competing ions (Na⁺, Mg²⁺) may displace calcium from the complex .
Q. How can computational modeling predict its behavior in enzyme-binding pockets?
Molecular docking (e.g., AutoDock Vina) with calcium-binding proteins (e.g., calmodulin) requires force fields parameterized for metal-ligand interactions (AMBER or CHARMM). Validate predictions with mutagenesis studies targeting predicted binding residues and measure binding affinity via surface plasmon resonance (SPR) .
Q. What strategies mitigate batch-to-batch variability in synthesis?
Implement process analytical technology (PAT) like in-situ FT-IR to monitor reaction progress. Use design of experiments (DoE) to optimize variables (pH, temperature, mixing rate). For reproducibility, document ligand-to-calcium ratios and characterize intermediates via X-ray photoelectron spectroscopy (XPS) to confirm oxidation states .
Q. How do researchers address conflicting bioactivity results across cell lines?
Variability may stem from differences in membrane permeability or endogenous calcium levels. Normalize data using calcium-sensitive dyes (e.g., Fluo-4 AM) to quantify intracellular Ca²⁺ flux. Include controls with calcium channel blockers (e.g., verapamil) to isolate transport mechanisms .
Methodological Guidelines
- For structural elucidation : Combine single-crystal X-ray diffraction with solid-state NMR to resolve coordination geometry and hydrogen-bonding networks .
- For kinetic studies : Use stopped-flow spectrophotometry to measure rapid ligand-exchange rates, complemented by density functional theory (DFT) calculations .
- For reproducibility : Adhere to FAIR data principles—archive raw spectral data and synthesis protocols in open repositories (e.g., Zenodo) with detailed metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
